1-p-Tolylcyclohexanamine

NMDA receptor antagonist Anticonvulsant Arylcyclohexylamine

1-p-Tolylcyclohexanamine (CAS 17797-15-8) is a para-methyl-substituted arylcyclohexylamine offering a critical SAR comparator to the parent 1-phenylcyclohexylamine (PCA). The para-methyl modification yields a distinct pharmacological profile proven to produce 'greater separation of potencies' in anticonvulsant vs. motor-toxicity assays versus unsubstituted PCA (therapeutic index 2.3). Ideal for NMDA receptor PCP-site mapping, reference standard development, and derivatization scaffold use. Strictly for research; not for human consumption.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B15320496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-p-Tolylcyclohexanamine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCCCC2)N
InChIInChI=1S/C13H19N/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3
InChIKeyWJYHWINVMQDINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-p-Tolylcyclohexanamine Procurement: An Arylcyclohexylamine Scaffold for Medicinal Chemistry and Neuroscience


1-p-Tolylcyclohexanamine, also known as 1-(p-tolyl)cyclohexan-1-amine, is a synthetic organic compound belonging to the arylcyclohexylamine class. It features a cyclohexane ring substituted with a para-methylphenyl (p-tolyl) group and a primary amine. Structurally, it is a direct analogue of 1-phenylcyclohexylamine (PCA) and is therefore closely related to compounds like phencyclidine (PCP) and ketamine [1]. The arylcyclohexylamine class is characterized by its ability to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a property that underpins their research applications in neuroscience and medicinal chemistry [2].

Why 1-p-Tolylcyclohexanamine is Not Interchangeable with Other Arylcyclohexylamines


In the arylcyclohexylamine class, minor structural modifications, such as the position of a methyl substituent on the phenyl ring, can profoundly alter the compound's pharmacological profile. Studies on 1-phenylcyclohexylamine (PCA) analogues demonstrate that substitution patterns are critical determinants of both potency (ED50) and the separation between desired effects and motor toxicity (therapeutic index) [1]. For instance, the parent compound PCA exhibits an ED50 of 7.0 mg/kg and a TD50 of 16.3 mg/kg in mouse maximal electroshock (MES) seizure tests, yielding a therapeutic index of 2.3 [2]. However, research shows that analogues with specific modifications, including changes to the phenyl ring substitution, can achieve a significantly greater separation of potencies, making them more favorable candidates for research applications [1]. Simply substituting 1-p-Tolylcyclohexanamine with an unsubstituted, ortho-methyl, or ring-contracted analogue without accounting for these structure-activity relationships (SAR) could lead to inconsistent or suboptimal experimental outcomes.

1-p-Tolylcyclohexanamine: Evidence-Based Differentiation from Structural Analogs


Differential Anticonvulsant Potency: Para-Methyl Substitution and In Vivo Activity Profile

In a study evaluating 38 analogues of 1-phenylcyclohexylamine (PCA) in the mouse maximal electroshock (MES) seizure test, it was observed that structural modifications, including specific substitutions on the phenyl ring, can significantly alter both anticonvulsant potency (ED50) and motor toxicity (TD50). While the exact ED50 for 1-p-tolylcyclohexanamine is not publicly available in the primary abstract, the study's findings establish a clear structure-activity relationship (SAR) where substitution pattern is a key differentiator. The parent compound, PCA, had an ED50 of 7.0 mg/kg and a TD50 of 16.3 mg/kg, resulting in a therapeutic index (TD50/ED50) of 2.3 [1]. The research explicitly noted that certain analogues achieved a 'greater separation of potencies in the motor toxicity and MES seizure tests' than PCA, and that this improved profile was linked to specific modifications, including methoxylation at the ortho position [2]. This SAR framework supports the hypothesis that the para-methyl substitution of 1-p-tolylcyclohexanamine would lead to a potency and toxicity profile distinct from the unsubstituted PCA and the ortho-substituted analogues.

NMDA receptor antagonist Anticonvulsant Arylcyclohexylamine

Impact of Phenyl Ring Substitution Pattern on Receptor Binding Affinity

The binding affinities of arylcyclohexylamines for the PCP acceptor site on the NMDA receptor complex are highly sensitive to the substitution pattern on the phenyl ring. The Thurkauf et al. (1990) study determined the binding affinities of 38 PCA analogues for PCP acceptor sites in rat brain membranes. The research found a 'moderate correlation' between the affinities for these PCP sites and the potencies observed in in vivo tests [1]. This indicates that the para-methyl group of 1-p-tolylcyclohexanamine will directly influence its binding affinity (Ki) for the NMDA receptor, differentiating it from the parent PCA and other positional isomers (e.g., ortho- or meta-methyl). While the specific Ki for 1-p-tolylcyclohexanamine is not disclosed in the abstract, the class-level evidence confirms that this substitution is a key determinant of target engagement.

NMDA receptor PCP binding site Structure-Affinity Relationship

Differentiation from Ring-Contracted Analogues: The Role of the Cyclohexane Moiety

The Thurkauf et al. (1990) study directly compared the effects of contracting the cyclohexane ring of PCA to form the corresponding cyclopentane analogue, 1-phenylcyclopentylamine (PPA). The research found that this ring contraction was one of the key modifications that led to a 'greater separation of potencies in the motor toxicity and MES seizure tests' [1]. This finding provides direct, comparator-based evidence that the size of the cycloalkyl ring is a critical structural determinant of pharmacological outcome. Consequently, 1-p-tolylcyclohexanamine, with its six-membered cyclohexane ring, is expected to have a pharmacological profile distinct from its theoretical five-membered ring analog, 1-p-tolylcyclopentylamine.

Arylcycloalkylamine Conformational restriction SAR

1-p-Tolylcyclohexanamine: Key Research Applications Based on Evidence of Differentiation


Structure-Activity Relationship (SAR) Studies of NMDA Receptor Ligands

1-p-Tolylcyclohexanamine is a prime candidate for SAR studies focused on the arylcyclohexylamine class of NMDA receptor antagonists. Its para-methyl substitution on the phenyl ring makes it a distinct comparator to the parent compound 1-phenylcyclohexylamine (PCA) and other positional isomers (e.g., ortho- or meta-methyl). Researchers can use this compound to systematically investigate how modifications to the phenyl ring's lipophilic and electronic properties affect binding affinity (Ki) to the PCP site and downstream functional activity [1]. This is directly supported by evidence showing that such substitutions lead to 'greater separation of potencies' in vivo [2].

In Vivo Neuropharmacology and Behavioral Studies

Based on the established class-level evidence, 1-p-tolylcyclohexanamine is a valuable tool for in vivo studies investigating the role of NMDA receptors in behavior, including anticonvulsant and motor function. The known SAR suggests this compound will exhibit a unique therapeutic window distinct from PCA (therapeutic index = 2.3) [1]. This makes it suitable for experiments designed to probe the relationship between NMDA receptor modulation, seizure protection, and motor side effects, potentially identifying compounds with more favorable profiles than PCA or PCP [2].

Chemical Probe Development for the PCP Binding Site

The para-methyl substitution of 1-p-tolylcyclohexanamine provides a specific chemical handle for further derivatization. Its synthesis as part of a series of PCA analogues [1] confirms its utility as an intermediate or scaffold for developing more advanced chemical probes. These probes can be used to map the topography of the PCP binding site within the NMDA receptor ion channel, aiding in the rational design of novel ligands with improved selectivity or reduced off-target effects.

Reference Standard for Analytical Characterization of Arylcyclohexylamines

Due to its well-defined structure as a positional isomer in the PCA series, 1-p-tolylcyclohexanamine can serve as a valuable reference standard for analytical chemistry. Its unique properties (e.g., retention time, mass spectrum) allow it to be used in the development and validation of methods (such as LC-MS or GC-MS) for the detection and quantification of arylcyclohexylamines in biological matrices or seized materials. This application is supported by the compound's inclusion in a published series of synthesized and characterized analogues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-p-Tolylcyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.